molecular formula C11H19NO4 B3041910 (1R,3S)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid CAS No. 410090-37-8

(1R,3S)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid

Cat. No. B3041910
CAS RN: 410090-37-8
M. Wt: 229.27 g/mol
InChI Key: RNJQBGXOSAQQDG-SFYZADRCSA-N
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Description

(1R,3S)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid, or (1R,3S)-3-Boc-amino-cyclopentane-1-carboxylic acid, is an organic compound that is used in organic synthesis, particularly in the synthesis of peptide molecules. It is a derivative of the amino acid alanine and is a common building block of peptide synthesis. It is also widely used in biochemistry and physiological research.

Scientific Research Applications

Synthesis Improvement

An improved synthesis of (1R,3S)-3-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic acid was developed, employing milder and more selective conditions. This method utilizes classical salt resolution and an enzymatic approach for higher selectivity (Badland et al., 2010).

Supramolecular Self-assembly

Studies on disubstituted and trisubstituted cyclopentane derivatives, including a 4-tert-butyl derivative and three tert-butyl derivatives of carboxylic acid, revealed patterns of supramolecular self-assembly organized by parallel and antiparallel hydrogen bonds. These findings are significant in understanding the molecular arrangement in racemic crystals of chiral molecules (Kălmăn et al., 2001).

Enantiomerically Pure Compounds

A study demonstrated the preparation of enantiomerically pure (2R,3R)- and (2S,3S)-1-(N-tert-butoxycarbonyl)amino-2,3-diphenyl-1-cyclopropanecarboxylic acids. This was achieved through HPLC resolution of a racemic precursor, highlighting the significance of stereoselectivity in compound preparation (Jiménez et al., 2001).

Structural Analysis

The crystal structure of a derivative of 1-aminocyclopropanecarboxylic acid, which is structurally similar to (1R,3S)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid, was analyzed. This work provided insights into the molecular conformation and intermolecular hydrogen bonding, important for understanding molecular interactions (Cetina et al., 2003).

N-tert-Butoxycarbonylation Catalysis

Research on the N-tert-butoxycarbonylation of amines using H3PW12O40 showcased an efficient and environmentally benign catalyst for N-tert-butoxycarbonylation, relevant for the synthesis of N-Boc-protected amino acids used in peptide synthesis (Heydari et al., 2007).

Asymmetric Hydrogenation Application

A study on the asymmetric hydrogenation of enamines for preparing beta-amino acid pharmacophores illustrated the synthesis of a specific N-Boc amino ester with high enantiomeric excess. This synthesis process is critical for developing compounds with specific stereochemical configurations (Kubryk & Hansen, 2006).

properties

IUPAC Name

(1R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-8-5-4-7(6-8)9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNJQBGXOSAQQDG-SFYZADRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CC[C@H](C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70936569
Record name (1R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70936569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,3S)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid

CAS RN

161660-94-2, 410090-37-8
Record name (1R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70936569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-3-(Boc-amino)cyclopentane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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